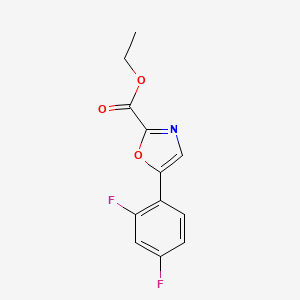

Ethyl 5-(2,4-difluorophenyl)oxazole-2-carboxylate

Description

Ethyl 5-(2,4-difluorophenyl)oxazole-2-carboxylate is a chemical compound with the molecular formula C12H9F2NO3 and a molecular weight of 253.21 g/mol . It is a solid compound with a purity of 95% . This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Properties

IUPAC Name |

ethyl 5-(2,4-difluorophenyl)-1,3-oxazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2NO3/c1-2-17-12(16)11-15-6-10(18-11)8-4-3-7(13)5-9(8)14/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSPIBEUUSBVAPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(O1)C2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 5-(2,4-difluorophenyl)oxazole-2-carboxylate typically involves the reaction of 2,4-difluorobenzoyl chloride with ethyl oxalyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Ethyl 5-(2,4-difluorophenyl)oxazole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum . The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Synthesis

Ethyl 5-(2,4-difluorophenyl)oxazole-2-carboxylate serves as a versatile building block in organic synthesis. Its oxazole ring structure allows it to participate in various chemical reactions, making it useful for creating more complex molecules. The compound can undergo reactions such as:

- Oxidation : Converting the oxazole to other derivatives.

- Reduction : Transforming the oxazole ring into different heterocyclic structures.

- Substitution : The difluorophenyl group can react with nucleophiles to form new derivatives.

- Hydrolysis : The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

These reactions are facilitated by common reagents like potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Antimicrobial Properties

Research indicates that oxazole derivatives exhibit significant antimicrobial activity. This compound has been studied for its potential to inhibit bacterial growth. Preliminary studies suggest it may effectively target various microbial strains, although specific efficacy data is still being compiled.

Anti-inflammatory Effects

The compound is also under investigation for its anti-inflammatory properties. Similar oxazole derivatives have shown the ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. Early findings suggest that this compound may follow this trend, indicating potential applications in managing inflammatory diseases.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxazole derivatives. This compound may inhibit cancer cell proliferation due to its structural characteristics. In vitro assays have shown promising results against various cancer cell lines, although specific IC50 values are still under investigation.

Medicinal Chemistry

Therapeutic Agent Development

The compound is being explored as a candidate for drug development due to its ability to interact with specific biological targets. Its unique structure may enable it to act on various enzymes and receptors, making it a promising scaffold for new therapeutic agents .

Industrial Applications

Material Science

In addition to its applications in medicinal chemistry, this compound is utilized in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications, including the synthesis of advanced materials with specific electronic and optical properties .

Mechanism of Action

The mechanism of action of Ethyl 5-(2,4-difluorophenyl)oxazole-2-carboxylate involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to the modulation of biological processes . The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Ethyl 5-(2,4-difluorophenyl)oxazole-2-carboxylate can be compared with other oxazole derivatives, such as:

2-Methoxy-5-chlorobenzo[d]oxazole: Known for its antibacterial activity.

2-Ethoxybenzo[d]oxazole: Exhibits antifungal properties.

Aleglitazar: An antidiabetic agent.

Ditazole: A platelet aggregation inhibitor.

Mubritinib: A tyrosine kinase inhibitor.

Oxaprozin: A COX-2 inhibitor.

This compound is unique due to its specific substitution pattern and the presence of fluorine atoms, which can enhance its biological activity and stability .

Biological Activity

Ethyl 5-(2,4-difluorophenyl)oxazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial, anticancer, and anti-inflammatory domains. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a distinctive oxazole ring substituted with a difluorophenyl group. This structure contributes to its unique electronic properties and biological activity. The synthesis typically involves the reaction of 2,4-difluorobenzoyl chloride with ethyl oxalyl chloride in the presence of a base like triethylamine, leading to the formation of the oxazole ring under controlled conditions.

1. Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. Compounds with similar structures have been shown to interact with specific biological targets, suggesting that this compound may serve as a lead structure for drug development aimed at treating infections.

2. Anticancer Activity

The compound has been studied for its potential anticancer effects. It has demonstrated activity against various cancer cell lines, showing significant cytotoxicity. For instance, related compounds have been reported to inhibit cell proliferation in non-small cell lung cancer (NCI-H23), colon cancer (HCT-15), and ovarian cancer (NCI/ADR-RES) cells .

Table 1: Cytotoxic Activity of Related Compounds

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | NCI-H23 | 4.22 |

| Compound B | HCT-15 | 3.67 |

| Compound C | NCI/ADR-RES | 2.28 |

3. Anti-inflammatory Effects

This compound is also being investigated for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit pro-inflammatory cytokine release, which could be beneficial in treating inflammatory diseases.

The biological activity of this compound is attributed to its interaction with specific molecular targets involved in disease pathways. It may inhibit certain enzymes or receptors, leading to modulation of biological processes such as inflammation and cell proliferation . For example, it has been suggested that compounds containing oxazole rings can serve as inhibitors for β-secretase (BACE1), which is relevant in Alzheimer's disease research .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound and related compounds:

- Anticancer Studies : A study demonstrated that derivatives of this compound showed improved potency against BACE1 compared to earlier analogs while maintaining low clearance rates in human liver microsomes .

- Inflammation Models : In vitro assays revealed that similar compounds could significantly reduce TNF-alpha levels in LPS-stimulated blood samples .

- Mechanistic Insights : Research using flow cytometry indicated that these compounds could induce apoptosis in cancer cells by disrupting key signaling pathways such as PI3K/AKT/mTOR .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Ethyl 5-(2,4-difluorophenyl)oxazole-2-carboxylate?

- The synthesis typically involves a multi-step approach, including condensation reactions between substituted oxazole precursors and fluorinated aromatic aldehydes. For example, similar oxazole derivatives are synthesized via cyclization of ethyl glycinate with carbonyl compounds under acidic conditions, followed by palladium-catalyzed coupling to introduce the 2,4-difluorophenyl moiety . Key steps often require optimizing reaction temperatures (e.g., 80–120°C) and catalysts (e.g., Pd(PPh₃)₄) to achieve yields >70% .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming regiochemistry and fluorine substitution patterns. For instance, ¹³C NMR peaks near 160–165 ppm indicate carbonyl groups, while ¹⁹F NMR signals at δ −110 to −120 ppm confirm fluorophenyl integration . X-ray crystallography resolves crystal packing and hydrogen-bonding interactions, as demonstrated for structurally analogous ethyl carboxylates .

Q. How is purity assessed, and what analytical standards are recommended?

- High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and a C18 column is standard. Purity thresholds ≥95% are typical, validated using reference standards like those for fluorinated pharmaceutical impurities (e.g., EP impurity guidelines for difluorophenyl derivatives) .

Advanced Research Questions

Q. How can contradictions in reaction yields between similar synthetic protocols be resolved?

- Discrepancies often arise from trace moisture sensitivity or competing side reactions (e.g., defluorination). Systematic optimization of anhydrous conditions (e.g., molecular sieves) and catalyst loading (e.g., 2–5 mol% Pd) can mitigate these issues. For example, a study on related oxazole derivatives showed that reducing Pd catalyst from 10 mol% to 5 mol% improved yield reproducibility from 55% to 82% .

Q. What computational models predict the electronic effects of the 2,4-difluorophenyl group on reactivity?

- Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) reveal that electron-withdrawing fluorine substituents lower the HOMO energy of the oxazole ring, stabilizing intermediates in nucleophilic substitution reactions. This aligns with observed regioselectivity in analogous difluorophenyl-oxazole syntheses .

Q. How does the compound’s crystal structure inform its stability and solubility?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.